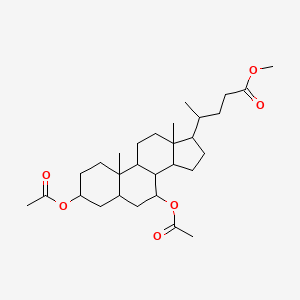

Methyl diacetylchenodesoxycholate

Overview

Description

Methyl diacetylchenodesoxycholate is a derivative of chenodeoxycholic acid, a primary bile acid synthesized in the liver from cholesterol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl diacetylchenodesoxycholate typically involves the esterification of chenodeoxycholic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The purification steps are also scaled up, often involving automated chromatography systems.

Chemical Reactions Analysis

Types of Reactions: Methyl diacetylchenodesoxycholate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the acetyl groups, forming different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives with additional hydroxyl or ketone groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the acetyl groups.

Scientific Research Applications

Methyl diacetylchenodesoxycholate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential role in modulating biological pathways and as a tool for investigating bile acid metabolism.

Medicine: Investigated for its potential therapeutic effects, including its role in dissolving cholesterol gallstones and its impact on cholesterol metabolism.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of methyl diacetylchenodesoxycholate involves its interaction with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1). By binding to these receptors, the compound can modulate various metabolic pathways, including cholesterol metabolism and bile acid synthesis. This interaction leads to the regulation of gene expression and the modulation of metabolic processes.

Comparison with Similar Compounds

Chenodeoxycholic Acid: The parent compound, primarily used in the treatment of gallstones.

Ursodeoxycholic Acid: A similar bile acid with fewer side effects, used for the same therapeutic purposes.

Lithocholic Acid: Another bile acid with different biological properties.

Comparison: Methyl diacetylchenodesoxycholate is unique due to its modified structure, which enhances its solubility and stability compared to its parent compound, chenodeoxycholic acid. This modification also allows for different biological activities and potential therapeutic applications.

Biological Activity

Methyl diacetylchenodesoxycholate (MDAC) is a bile acid derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound's biological activity, synthesizing findings from diverse research studies, and includes data tables and case studies to illustrate its effects.

Overview of this compound

This compound is synthesized from chenodesoxycholic acid (CDCA), a naturally occurring bile acid, through enzymatic processes such as lipase-catalyzed acetylation. Bile acids like CDCA and its derivatives are known for their roles in digestion and lipid metabolism, but they also exhibit various pharmacological properties, including antimicrobial and anticancer activities .

Biological Activity

The biological activity of MDAC can be categorized into several key areas:

1. Antiparasitic Activity

Recent studies have evaluated the efficacy of MDAC as an antiparasitic agent. In a study focusing on the growth inhibition of Trypanosoma cruzi, the causative agent of Chagas disease, MDAC exhibited significant inhibitory effects. The IC50 values for related compounds were reported as follows:

- Ethyl chenodeoxycholate 3-acetate: IC50 = 8.6 µM

- Chenodeoxycholic acid 3,7-diacetate: IC50 = 22.8 µM .

These results suggest that MDAC and its derivatives may serve as potential candidates for developing new antiparasitic therapies.

2. Antimicrobial Properties

Bile acids have been documented to possess antimicrobial properties. MDAC, as a derivative of CDCA, may share these characteristics. Studies indicate that bile acids can disrupt microbial membranes and inhibit growth, making them valuable in combating infections .

3. Anticancer Activity

The anticancer potential of bile acids has been explored extensively. MDAC's structural similarities to other bile acids suggest it may also exhibit anticancer effects. Research indicates that bile acids can induce apoptosis in cancer cells and modulate signaling pathways involved in cell proliferation .

Case Study 1: Enzymatic Synthesis and Biological Evaluation

A notable study focused on the enzymatic synthesis of various bile acid derivatives, including MDAC. The study utilized lipases to catalyze acetylation reactions under optimized conditions (e.g., temperature, enzyme/substrate ratio) to maximize yield and selectivity. The biological evaluation demonstrated that some derivatives showed promising activity against T. cruzi, reinforcing the potential therapeutic applications of MDAC .

| Compound | IC50 (µM) |

|---|---|

| Ethyl chenodeoxycholate 3-acetate | 8.6 |

| Chenodeoxycholic acid 3,7-diacetate | 22.8 |

Case Study 2: Pharmacological Profiling

In another study, mass spectrometric metabolomic profiling was employed to assess the biological activities of various natural products, including bile acid derivatives like MDAC. This comprehensive profiling allowed researchers to correlate chemical structures with biological activities effectively, providing insights into the mechanisms through which these compounds exert their effects .

Properties

IUPAC Name |

methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O6/c1-17(7-10-26(32)33-6)22-8-9-23-27-24(12-14-29(22,23)5)28(4)13-11-21(34-18(2)30)15-20(28)16-25(27)35-19(3)31/h17,20-25,27H,7-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHVKSAMEUAGEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310365 | |

| Record name | Methyl diacetylchenodesoxycholate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56085-34-8 | |

| Record name | NSC226171 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl diacetylchenodesoxycholate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.